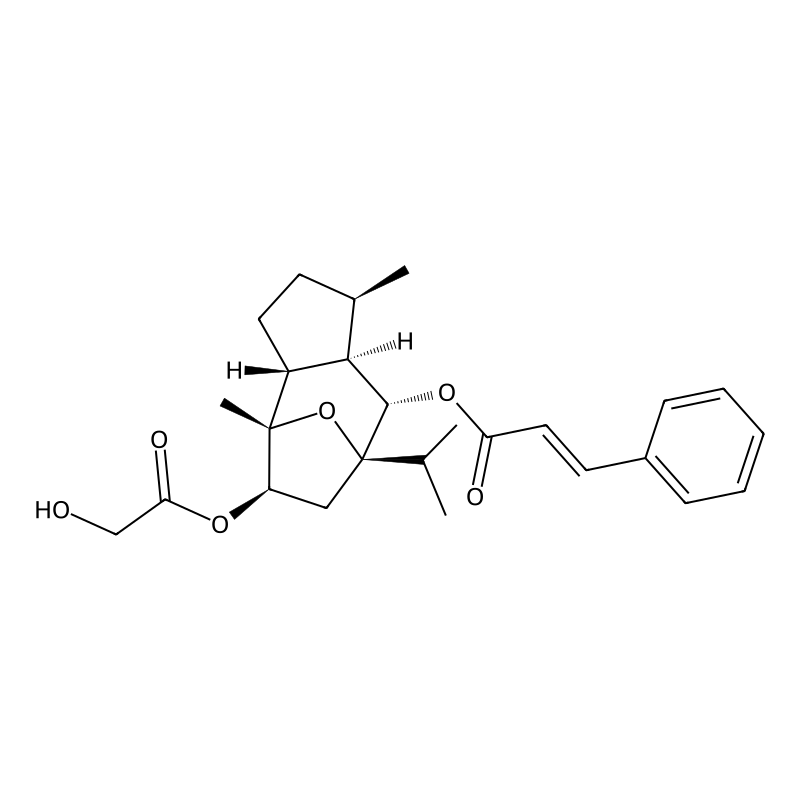

Englerin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(-)-Englerin A (CAS: 1094250-15-3) is a guaiane sesquiterpene natural product originally isolated from the bark of Phyllanthus engleri. In procurement and chemoinformatics, it is recognized as the gold-standard, low-nanomolar agonist for Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels. Unlike broad-spectrum ion channel modulators, Englerin A exhibits extraordinary selectivity, driving calcium overload and rapid cell death specifically in renal cell carcinoma (RCC) lines expressing high levels of TRPC4. For researchers and industrial buyers, sourcing enantiomerically pure (-)-Englerin A is critical for validating TRPC4/5-dependent mechanisms, conducting high-throughput electrophysiology, and benchmarking novel targeted RCC therapeutics [1].

Research Fit

Substituting (-)-Englerin A with structural analogs, racemic mixtures, or alternative TRPC agonists severely compromises assay integrity. The natural analog Englerin B, which lacks the C-9 glycolate ester, is virtually inactive in cytotoxicity and ion channel assays, demonstrating that the intact C-9 ester is an absolute structural requirement [1]. Furthermore, the molecule exhibits strict stereospecificity; the unnatural (+)-enantiomer fails to activate TRPC4/5 channels, making unverified synthetic racemates useless for precision biology [2]. Finally, while other TRPC4/5 agonists like tonantzitlolone exist, they require significantly higher concentrations to achieve channel activation, failing to match the low-nanomolar potency of (-)-Englerin A [3].

Substitution Risk

Mechanism-specific activator mismatch

Other TRPC4/5 agonists (e.g., Tonantzitlolone, BTD) differ in potency and selectivity profile, which may alter ion channel response interpretation and experimental outcomes.

Enantiomer-dependent activity

(+)-Englerin A or racemic mixtures lack the biological activity of the natural (-)-enantiomer; substitution eliminates research-relevant TRPC4/5 activation and cytotoxicity endpoints.

Non-overlapping cytotoxicity mechanism

Common renal cancer agents (e.g., sunitinib) do not engage the PKCθ-mediated synthetic lethality pathway, limiting direct mechanistic comparison in cell-model studies.

References

- [1] Ratnayake R, et al. (2009) Englerin A, a Selective Inhibitor of Renal Cancer Cell Growth, from Phyllanthus engleri. Organic Letters 11(1): 57-60.

- [2] Beutler JA. (2019) Englerins: A Comprehensive Review. J Nat Prod. 82(4): 1054–1066.

- [3] Wang J, et al. (2021) Canonical transient receptor potential channels and their modulators: biology, pharmacology and therapeutic potentials. Cell Calcium 96: 102394.

Superior TRPC4/5 Activation Potency vs. Tonantzitlolone

For electrophysiological profiling and calcium influx assays, (-)-Englerin A provides unmatched potency compared to alternative natural product agonists. In HEK293 cells expressing TRPC4 or TRPC5, (-)-Englerin A activates the channels at low nanomolar concentrations, whereas the alternative agonist tonantzitlolone requires nearly 10-fold higher concentrations to achieve similar activation [1].

| Evidence Dimension | TRPC4 and TRPC5 Activation (EC50) |

| Target Compound Data | (-)-Englerin A: EC50 = 11.2 nM (TRPC4) and 7.6 nM (TRPC5) |

| Comparator Or Baseline | Tonantzitlolone: EC50 = 123 nM (TRPC4) and 83 nM (TRPC5) |

| Quantified Difference | (-)-Englerin A is ~11-fold more potent at TRPC4 and TRPC5. |

| Conditions | Whole-cell patch-clamp and calcium imaging in HEK293 expression systems. |

Allows researchers to use minimal compound concentrations, reducing the risk of off-target effects in sensitive electrophysiological workflows.

7.6 nM (TRPC5) ~11× (TRPC4)

~10.9× (TRPC5) 123 nM (TRPC4)

83 nM (TRPC5)

Necessity of the C-9 Glycolate Ester for Cytotoxicity

Procurement of the exact Englerin A structure is mandatory for oncology research, as minor structural deviations eliminate efficacy. Englerin A, featuring a C-9 glycolate ester, demonstrates extreme cytotoxicity against renal cancer cell lines. In contrast, the naturally co-occurring analog Englerin B, which lacks this ester group, shows virtually no activity in the same assays [1].

| Evidence Dimension | Growth Inhibition (GI50) in Renal Cancer Lines |

| Target Compound Data | Englerin A: GI50 = 10–87 nM |

| Comparator Or Baseline | Englerin B: GI50 > 10,000 nM (10 µM) |

| Quantified Difference | Englerin A is >100-fold to 1,000-fold more potent than Englerin B. |

| Conditions | NCI-60 cell line panel screening (e.g., A498, 786-O). |

Proves that crude extracts or des-glycolate analogs cannot be substituted when screening for TRPC4-mediated cancer cell death.

TRPC4 active ~184× on TRPC5 TRPC5 EC50: 1.4 µM

TRPC4 inactive

Strict Enantiomeric Requirement for TRPC4 Activation

The biological activity of Englerin A is strictly tied to its natural (-)-enantiomer. Synthetic efforts producing the (+)-enantiomer have demonstrated that the unnatural stereoisomer is completely devoid of biological activity at relevant concentrations, failing to inhibit A498 renal cancer cell growth or activate TRPC channels [1].

| Evidence Dimension | Cell Viability Inhibition (IC50) in A498 cells |

| Target Compound Data | (-)-Englerin A: IC50 = 45 nM |

| Comparator Or Baseline | (+)-Englerin A: Inactive at 1,000 nM (1 µM) |

| Quantified Difference | Complete loss of activity in the (+)-enantiomer. |

| Conditions | A498 cell viability assay. |

Highlights the critical procurement requirement for enantiomerically pure (-)-Englerin A, rendering unverified synthetic racemates unacceptable for biological testing.

Species-Specific Plasma Stability for In Vivo Dosing

When transitioning from in vitro assays to in vivo models, researchers must account for species-specific degradation of Englerin A. While the compound is stable in human and dog plasma, it is rapidly hydrolyzed in rodent plasma, resulting in near-complete degradation within 90 minutes [1]. This necessitates specialized formulation strategies (e.g., PEG300/Cremophor EL) or continuous infusion protocols for murine studies.

| Evidence Dimension | In Vitro Plasma Stability (Remaining compound at 90 mins) |

| Target Compound Data | Stable in human and dog plasma |

| Comparator Or Baseline | Rodent (mouse/rat) plasma: ~0% remaining at 90 mins |

| Quantified Difference | Total loss of intact compound in rodent plasma vs. high stability in human/dog plasma. |

| Conditions | Ex vivo plasma incubation at 37°C for 90 minutes. |

Prevents costly in vivo study failures by alerting buyers to the need for specialized dosing vehicles or metabolic inhibitors in rodent models.

TRPC4/5 Electrophysiology and Calcium Imaging

(-)-Englerin A is the definitive small-molecule probe for activating homomeric TRPC4/5 and heteromeric TRPC1/4/5 channels in patch-clamp experiments, owing to its low-nanomolar EC50 and high selectivity[1].

Renal Cell Carcinoma (RCC) Targeted Therapeutics Screening

As a highly selective cytotoxic agent against TRPC4-expressing RCC lines (e.g., A498), it serves as a critical positive control for evaluating novel ion channel-targeted chemotherapeutics [2].

Preclinical Formulation and PK/PD Modeling

Due to its rapid degradation in rodent plasma but stability in human plasma, Englerin A is utilized as a challenging model API for developing advanced lipid-based or nanoparticle formulations designed to protect ester-containing natural products during in vivo dosing [3].

Application Fit Matrix

References

- [1] Wang J, et al. (2021) Canonical transient receptor potential channels and their modulators: biology, pharmacology and therapeutic potentials. Cell Calcium 96: 102394.

- [2] Ratnayake R, et al. (2009) Englerin A, a Selective Inhibitor of Renal Cancer Cell Growth, from Phyllanthus engleri. Organic Letters 11(1): 57-60.

- [3] Carson C, et al. (2015) Englerin A Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation. PLoS ONE 10(6): e0127498.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

2: Rubaiy HN, Seitz T, Hahn S, Choidas A, Habenberger P, Klebl B, Dinkel K, Nussbaumer P, Waldmann H, Christmann M, Beech DJ. Identification of an (-)-englerin A analogue, which antagonizes (-)-englerin A at TRPC1/4/5 channels. Br J Pharmacol. 2018 Mar;175(5):830-839. doi: 10.1111/bph.14128. Epub 2018 Jan 25. PubMed PMID: 29247460; PubMed Central PMCID: PMC5811624.

3: Muraki K, Ohnishi K, Takezawa A, Suzuki H, Hatano N, Muraki Y, Hamzah N, Foster R, Waldmann H, Nussbaumer P, Christmann M, Bon RS, Beech DJ. Na(+) entry through heteromeric TRPC4/C1 channels mediates (-)Englerin A-induced cytotoxicity in synovial sarcoma cells. Sci Rep. 2017 Dec 5;7(1):16988. doi: 10.1038/s41598-017-17303-3. PubMed PMID: 29209034; PubMed Central PMCID: PMC5717101.

4: Morisaki K, Sasano Y, Koseki T, Shibuta T, Kanoh N, Chiou WH, Iwabuchi Y. Nazarov Cyclization Entry to Chiral Bicyclo[5.3.0]decanoid Building Blocks and Its Application to Formal Synthesis of (-)-Englerin A. Org Lett. 2017 Oct 6;19(19):5142-5145. doi: 10.1021/acs.orglett.7b02428. Epub 2017 Sep 27. PubMed PMID: 28952739.

5: Hagihara S, Hanaya K, Sugai T, Shoji M. Formal synthesis of englerin A utilizing regio- and diastereoselective [4+3] cycloaddition. J Antibiot (Tokyo). 2018 Feb;71(2):257-262. doi: 10.1038/ja.2017.91. Epub 2017 Aug 2. PubMed PMID: 28765590.

6: Batova A, Altomare D, Creek KE, Naviaux RK, Wang L, Li K, Green E, Williams R, Naviaux JC, Diccianni M, Yu AL. Englerin A induces an acute inflammatory response and reveals lipid metabolism and ER stress as targetable vulnerabilities in renal cell carcinoma. PLoS One. 2017 Mar 15;12(3):e0172632. doi: 10.1371/journal.pone.0172632. eCollection 2017. PubMed PMID: 28296891; PubMed Central PMCID: PMC5351975.

7: Ludlow MJ, Gaunt HJ, Rubaiy HN, Musialowski KE, Blythe NM, Vasudev NS, Muraki K, Beech DJ. (-)-Englerin A-evoked Cytotoxicity Is Mediated by Na+ Influx and Counteracted by Na+/K+-ATPase. J Biol Chem. 2017 Jan 13;292(2):723-731. doi: 10.1074/jbc.M116.755678. Epub 2016 Nov 14. PubMed PMID: 27875305; PubMed Central PMCID: PMC5241745.

8: Nelson R, Gulías M, Mascareñas JL, López F. Concise, Enantioselective, and Versatile Synthesis of (-)-Englerin A Based on a Platinum-Catalyzed [4C+3C] Cycloaddition of Allenedienes. Angew Chem Int Ed Engl. 2016 Nov 7;55(46):14359-14363. doi: 10.1002/anie.201607348. Epub 2016 Oct 13. PubMed PMID: 27735111.

9: Rodrigues T, Sieglitz F, Somovilla VJ, Cal PM, Galione A, Corzana F, Bernardes GJ. Unveiling (-)-Englerin A as a Modulator of L-Type Calcium Channels. Angew Chem Int Ed Engl. 2016 Sep 5;55(37):11077-81. doi: 10.1002/anie.201604336. Epub 2016 Jul 8. PubMed PMID: 27391219; PubMed Central PMCID: PMC5042069.

10: Caropreso V, Darvishi E, Turbyville TJ, Ratnayake R, Grohar PJ, McMahon JB, Woldemichael GM. Englerin A Inhibits EWS-FLI1 DNA Binding in Ewing Sarcoma Cells. J Biol Chem. 2016 May 6;291(19):10058-66. doi: 10.1074/jbc.M115.701375. Epub 2016 Mar 9. PubMed PMID: 26961871; PubMed Central PMCID: PMC4858959.

11: Sourbier C, Scroggins BT, Ratnayake R, Prince TL, Lee S, Lee MJ, Nagy PL, Lee YH, Trepel JB, Beutler JA, Linehan WM, Neckers L. Englerin A stimulates PKCθ to inhibit insulin signaling and to simultaneously activate HSF1: pharmacologically induced synthetic lethality. Cancer Cell. 2013 Feb 11;23(2):228-37. doi: 10.1016/j.ccr.2012.12.007. Epub 2013 Jan 23. PubMed PMID: 23352416; PubMed Central PMCID: PMC3574184.

12: Williams RT, Yu AL, Diccianni MB, Theodorakis EA, Batova A. Renal cancer-selective Englerin A induces multiple mechanisms of cell death and autophagy. J Exp Clin Cancer Res. 2013 Aug 20;32:57. doi: 10.1186/1756-9966-32-57. Erratum in: J Exp Clin Cancer Res. 2014;33:95. PubMed PMID: 23958461; PubMed Central PMCID: PMC3765946.

13: Williams RT, Yu AL, Diccianni MB, Theodorakis EA, Batova A. Erratum: renal cancer-selective Englerin A induces multiple mechanisms of cell death and autophagy. J Exp Clin Cancer Res. 2014 Dec 5;33:95. doi: 10.1186/s13046-014-0095-4. PubMed PMID: 25480670; PubMed Central PMCID: PMC4272799.

14: Kusama H, Tazawa A, Ishida K, Iwasawa N. Total Synthesis of (±)-Englerin A Using An Intermolecular [3+2] Cycloaddition Reaction of Platinum-Containing Carbonyl Ylide. Chem Asian J. 2016 Jan;11(1):64-7. doi: 10.1002/asia.201500935. Epub 2015 Oct 8. PubMed PMID: 26377511.

15: Hanari T, Shimada N, Kurosaki Y, Thrimurtulu N, Nambu H, Anada M, Hashimoto S. Asymmetric Total Synthesis of (-)-Englerin A through Catalytic Diastereo- and Enantioselective Carbonyl Ylide Cycloaddition. Chemistry. 2015 Aug 10;21(33):11671-6. doi: 10.1002/chem.201502009. Epub 2015 Jul 15. PubMed PMID: 26179743.

16: Carson C, Raman P, Tullai J, Xu L, Henault M, Thomas E, Yeola S, Lao J, McPate M, Verkuyl JM, Marsh G, Sarber J, Amaral A, Bailey S, Lubicka D, Pham H, Miranda N, Ding J, Tang HM, Ju H, Tranter P, Ji N, Krastel P, Jain RK, Schumacher AM, Loureiro JJ, George E, Berellini G, Ross NT, Bushell SM, Erdemli G, Solomon JM. Englerin A Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation. PLoS One. 2015 Jun 22;10(6):e0127498. doi: 10.1371/journal.pone.0127498. eCollection 2015. PubMed PMID: 26098886; PubMed Central PMCID: PMC4476799.

Explore Compound Types